![molecular formula C15H16N2O3S2 B13998660 n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide CAS No. 92580-60-4](/img/structure/B13998660.png)
n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide: is a chemical compound with the molecular formula C15H16N2O3S2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonyl group attached to a benzohydrazide moiety, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylsulfanyl)benzohydrazide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of the compound on a commercial scale.
化学反応の分析
Types of Reactions: n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Amines, thiols, pyridine or triethylamine as bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Sulfonamides, sulfonates.
科学的研究の応用
Chemistry: n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.
Biology: In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. It is also employed in the development of enzyme inhibitors and bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the design and synthesis of new therapeutic agents. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by binding to receptors or other proteins, thereby affecting cellular processes.
類似化合物との比較
- 4-Chloro-N-tosylbenzenesulfonimidoyl fluoride
- 3,4,5-Trimethoxy-N’-[(4-methylphenyl)sulfonyl]benzohydrazide
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness: n’-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide is unique due to its specific combination of a sulfonyl group and a benzohydrazide moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new chemical entities with diverse applications in research and industry.
特性
CAS番号 |
92580-60-4 |
|---|---|
分子式 |
C15H16N2O3S2 |
分子量 |
336.4 g/mol |
IUPAC名 |
N'-(4-methylphenyl)sulfonyl-2-methylsulfanylbenzohydrazide |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-7-9-12(10-8-11)22(19,20)17-16-15(18)13-5-3-4-6-14(13)21-2/h3-10,17H,1-2H3,(H,16,18) |
InChIキー |
JTIQSDSJNBFOIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


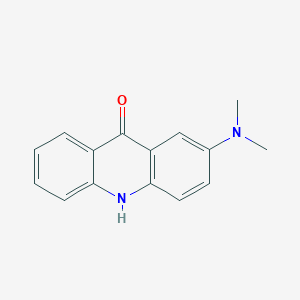
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
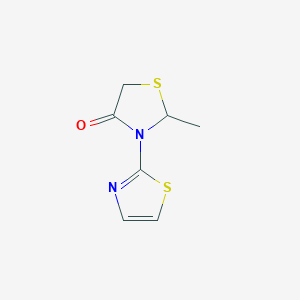
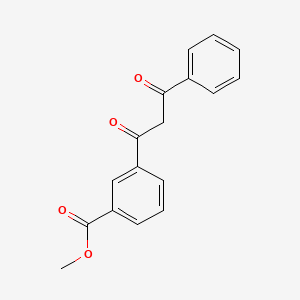

![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
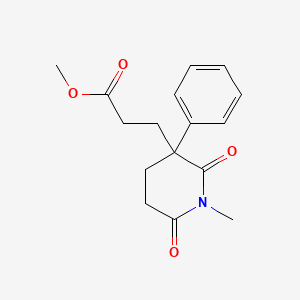
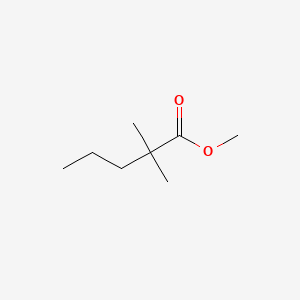

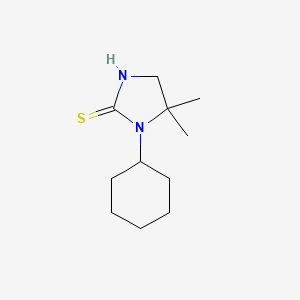



![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
